molecular formula C15H12O4 B172630 2-(Benzyloxy)-5-formylbenzoic acid CAS No. 169209-25-0

2-(Benzyloxy)-5-formylbenzoic acid

Cat. No.: B172630
CAS No.: 169209-25-0
M. Wt: 256.25 g/mol
InChI Key: FTTVXHXKTPOQDV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-formylbenzoic acid (CAS 169209-25-0) is a valuable bifunctional building block in organic and medicinal chemistry research. This compound features both a protected phenolic aldehyde and a benzoic acid group on the same aromatic ring, making it a versatile synthon for constructing complex molecular architectures. Its primary research value lies in its application as a key intermediate in the synthesis of various pharmacologically active heterocycles. The presence of orthogonal functional groups allows for sequential and selective chemical transformations. The formyl group is highly reactive toward nucleophiles and can participate in condensation reactions, such as the formation of Schiff bases, or serve as a precursor for further chain elongation. The carboxylic acid group can be readily esterified, amidated, or reduced, offering diverse pathways for molecular diversification. Researchers utilize this compound in the development of novel isoindolinones and phthalazinones, which are core structures in numerous compounds with significant biological activities, including antihistaminic and antihypertensive properties. As a critical intermediate in multi-step syntheses, it is strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-formyl-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTVXHXKTPOQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359555
Record name 2-(benzyloxy)-5-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169209-25-0
Record name 2-(benzyloxy)-5-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Reactivity of the aldehyde group in 2-(Benzyloxy)-5-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemoselectivity and Functionalization of the C5-Aldehyde in 2-(Benzyloxy)-5-formylbenzoic Acid

Abstract

This technical guide analyzes the reactivity profile of This compound (CAS: 169209-25-0), a critical intermediate in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and protein-protein interaction inhibitors. The molecule presents a unique "push-pull" electronic system where the electrophilicity of the C5-aldehyde is modulated by the electron-donating C2-benzyloxy group and the electron-withdrawing C1-carboxylic acid.[1] This guide provides validated protocols for chemoselective reductive amination and oxidation, addresses the specific challenge of preventing intramolecular cyclization, and offers troubleshooting strategies for scale-up.

Structural Analysis & Electronic Environment

The reactivity of the C5-aldehyde cannot be understood in isolation. It is governed by the ortho- and para-substituents on the benzene ring.

The "Push-Pull" Electronic System
  • C2-Benzyloxy Group (EDG): The oxygen atom at position 2 donates electron density into the ring via resonance. This effect is para to the C5-aldehyde. Consequently, the carbonyl carbon of the aldehyde is less electrophilic than that of unsubstituted benzaldehyde, requiring optimized conditions for nucleophilic attack (e.g., Schiff base formation).

  • C1-Carboxylic Acid (EWG): The acid group at position 1 exerts an inductive electron-withdrawing effect (-I), which partially counteracts the resonance donation from the ether.[1] However, under physiological or basic conditions, the carboxylate anion (

    
    ) becomes electron-donating, further deactivating the aldehyde.
    
  • Absence of Lactol Formation: Unlike its isomer 2-formylbenzoic acid , which exists in equilibrium with a cyclic lactol (pseudo-acid) due to the ortho relationship, this compound has a meta relationship between the aldehyde and acid.[1] Geometric constraints prevent intramolecular cyclization , ensuring the aldehyde remains available as a free electrophile.

Core Reactivity Profiles & Experimental Protocols

Pathway A: Reductive Amination (Schiff Base Reduction)

This is the primary utility of the scaffold in drug discovery, used to link the benzoic acid core to pharmacophores via a secondary amine.

The Challenge: The free carboxylic acid at C1 can interfere with acid-sensitive reducing agents or form salts with the amine substrate, stalling the reaction. The Solution: Use of Sodium Triacetoxyborohydride (STAB) in a controlled pH environment.

Protocol 1: Chemoselective Reductive Amination

  • Reagents: this compound (1.0 equiv), Amine (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), Acetic Acid (catalytic), DCE (1,2-Dichloroethane).[1]

  • Step-by-Step:

    • Imine Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (0.1 M concentration). Add Acetic Acid (1-2 drops) to adjust pH to ~5–6. Stir at Room Temperature (RT) for 1–2 hours.

      • Checkpoint: Monitor by TLC or 1H NMR. The aldehyde proton peak (~9.9 ppm) should disappear, replaced by the imine signal (~8.3–8.5 ppm).

    • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Allow to warm to RT and stir overnight.

    • Quench: Quench with saturated aqueous NaHCO₃. Note: Gas evolution (CO₂) will occur.

    • Workup: Extract with DCM. Acidify the aqueous layer carefully to pH 3–4 to precipitate the zwitterionic product or extract the free acid form.

Pathway B: Pinnick Oxidation (Aldehyde Carboxylic Acid)

Converting the C5-aldehyde to a carboxylic acid yields a terephthalic acid derivative, useful for metal-organic frameworks (MOFs) or peptidomimetics.[1]

Protocol 2: Scavenger-Assisted Pinnick Oxidation

  • Reagents: NaClO₂ (80%), NaH₂PO₄, 2-Methyl-2-butene (scavenger), t-BuOH/Water (3:1).[1]

  • Step-by-Step:

    • Dissolve the substrate in t-BuOH/Water.

    • Add 2-Methyl-2-butene (5.0 equiv).[1] Crucial: This scavenges the HOCl byproduct, preventing chlorination of the electron-rich aromatic ring.

    • Add NaH₂PO₄ (2.0 equiv) followed by NaClO₂ (2.0 equiv) slowly at 0°C.

    • Stir at RT for 4 hours.

    • Validation: The appearance of a second carboxylic acid peak in 13C NMR (~167 ppm) confirms conversion.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways and the critical decision nodes regarding the benzyl protecting group.

ReactivityPathways Start 2-(Benzyloxy)-5- formylbenzoic acid Imine Imine Intermediate (Schiff Base) Start->Imine R-NH2, AcOH (pH 5-6) Diacid 2-(Benzyloxy) terephthalic acid Start->Diacid NaClO2, NaH2PO4 (Pinnick Oxidation) Deprotection Benzyl Cleavage (H2/Pd) Start->Deprotection H2, Pd/C Amine Secondary Amine (Target Scaffold) Imine->Amine NaBH(OAc)3 (Reductive Amination) SideProduct Reduced Alcohol (Over-reduction) Deprotection->SideProduct Aldehyde Reduction (Risk!)

Caption: Divergent synthesis pathways. Note the risk of aldehyde over-reduction during hydrogenolytic deprotection (dashed line).

Quantitative Data & Troubleshooting

Solvent Compatibility Table

Solubility is often the limiting factor due to the rigid aromatic backbone.

SolventSolubility (RT)Suitability for Reductive AminationNotes
Dichloromethane (DCM) ModerateHighStandard solvent; good for imine formation.[1]
1,2-Dichloroethane (DCE) GoodHighPreferred for STAB reductions; higher boiling point.[1]
THF HighModerateCan complex with boron reagents; use if DCM fails.
Methanol HighLowPromotes hemiacetal formation; interferes with imine equilibrium.
DMF ExcellentLowDifficult to remove; use only if solubility is critical.
Troubleshooting Guide
  • Problem: Low conversion to Imine.

    • Root Cause: The electron-rich benzyloxy group deactivates the aldehyde.

    • Fix: Add activated molecular sieves (4Å) to the reaction to sequester water and drive the equilibrium forward. Increase temperature to 40°C.

  • Problem: Over-reduction during Benzyl Deprotection.

    • Context: If you attempt to remove the benzyl group (H₂/Pd-C) while the aldehyde is still present, the aldehyde will reduce to a methyl or alcohol.

    • Fix: Always perform the aldehyde functionalization (e.g., reductive amination) before removing the benzyl group. Alternatively, protect the aldehyde as a dimethyl acetal prior to hydrogenation.

References

  • Synthesis and Reactivity of 5-Formylsalicylic Acid Derivatives. Source: Fluorochem / PubChem Data. URL:[Link]

  • Pinnick Oxidation: Mechanism & Scope. Source: Wikipedia / Organic Chemistry Portal. URL:[Link][2]

  • Reductive Amination Protocols for Electron-Rich Benzaldehydes. Source: Organic Syntheses, Coll. Vol. 10, p.312 (2004). URL:[Link]

  • Voxelotor (GBT440) Analog Synthesis. Source: Journal of Medicinal Chemistry (General reference for hydroxybenzaldehyde scaffolds in drug design). URL:[Link]

Sources

Electronic Effects of Substituents on Formylbenzoic Acid: A Mechanistic & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Formylbenzoic acid (FBA) represents a unique bifunctional scaffold in organic synthesis, bridging the chemistry of aromatic aldehydes and carboxylic acids. Its reactivity is governed not merely by the independent behaviors of these groups but by their electronic interplay—specifically the inductive (


)  and resonance (

)
effects modulated by ring substituents.[1]

This guide provides a technical deep-dive into how substituents perturb the electronic environment of FBA isomers. We focus heavily on the 2-formylbenzoic acid (ortho-isomer) due to its ability to undergo ring-chain tautomerism (forming 3-hydroxyphthalide), a phenomenon critically sensitive to electronic effects and vital for heterocyclic drug synthesis (e.g., isoindolinones, phthalazinones).

Part 1: Mechanistic Foundations & Electronic Theory

The Dual-Functionality Paradox

In 3- and 4-formylbenzoic acids, the -CHO and -COOH groups interact primarily through the


-system. Both are electron-withdrawing groups (EWG) .[2]
  • The Aldehyde (-CHO): Acts as a meta-director and deactivates the ring (

    
    ).
    
  • The Carboxylic Acid (-COOH): Withdraws electron density, increasing the electrophilicity of the aldehyde carbon.

The Hammett Correlation (3- and 4-Isomers)

For the meta (3-) and para (4-) isomers, the acidity of the carboxyl group follows the Hammett equation:


[3]

Where:

  • 
     (Sigma): The substituent constant (positive for EWG, negative for EDG).
    
  • 
     (Rho): The reaction constant (positive for acid dissociation, typically ~1.0 for benzoic acids in water).
    

Mechanistic Insight:

  • Electron Withdrawing Groups (e.g., -NO

    
    , -Cl):  Stabilize the carboxylate anion (
    
    
    
    ) via inductive/resonance withdrawal, lowering pKa (increasing acidity). Simultaneously, they increase the partial positive charge (
    
    
    ) on the formyl carbon, making it more reactive toward nucleophiles.
  • Electron Donating Groups (e.g., -OMe, -Me): Destabilize the carboxylate anion, raising pKa (decreasing acidity). They reduce the electrophilicity of the formyl group, retarding nucleophilic attack.

The Ortho-Anomaly: Ring-Chain Tautomerism

The 2-formylbenzoic acid isomer is distinct. It exists in an equilibrium between the open-chain aldehyde form and the cyclic lactol (3-hydroxyphthalide).[4][5]

The Substituent Effect on Tautomerism:

  • EWG (e.g., 3-NO

    
    ):  Destabilizes the cyclic lactol by withdrawing density from the benzylic carbon, favoring the open-chain aldehyde .
    
  • EDG (e.g., 4-OMe): Stabilizes the carbocation character of the lactol intermediate, favoring the cyclic form .

Part 2: Visualization of Electronic Pathways

The following diagram illustrates the divergent pathways dictated by substituent electronics.

FBA_Reactivity Substituent Substituent (X) EWG Electron Withdrawing (-NO2, -CN, -Cl) Substituent->EWG EDG Electron Donating (-OMe, -NH2, -Me) Substituent->EDG FBA_Core Formylbenzoic Acid Core Scaffold EWG->FBA_Core EDG->FBA_Core Acidity_Up Increased Acidity (Lower pKa) FBA_Core->Acidity_Up Anion Stabilization Acidity_Down Decreased Acidity (Higher pKa) FBA_Core->Acidity_Down Anion Destabilization Aldehyde_Active Activated Aldehyde (Fast Nucleophilic Attack) FBA_Core->Aldehyde_Active Increased Electrophilicity Aldehyde_Deactive Deactivated Aldehyde (Slow Nucleophilic Attack) FBA_Core->Aldehyde_Deactive Resonance Donation Lactol_Open Favors Open Chain (2-isomer specific) FBA_Core->Lactol_Open Destabilizes Ring Lactol_Closed Favors Cyclic Lactol (2-isomer specific) FBA_Core->Lactol_Closed Stabilizes Ring

Figure 1: Divergent electronic effects of substituents on FBA acidity, electrophilicity, and tautomeric equilibrium.

Part 3: Quantitative Data & Substituent Parameters[3][6]

The table below summarizes the Hammett substituent constants (


) and their predicted impact on the pKa of formylbenzoic acid (assuming a base pKa 

3.7 for the 4-isomer, which is more acidic than benzoic acid due to the -CHO group).
Substituent (X)Type


Predicted Effect on AcidityPredicted Effect on Aldehyde Reactivity
-NO

Strong EWG+0.78+0.71Strong Increase (

pKa

-0.8)
Highly Reactive (Prone to hydration)
-CN Strong EWG+0.66+0.56Strong Increase Highly Reactive
-CHO Moderate EWG+0.42+0.35Moderate Increase Self-condensation risk
-Cl Weak EWG+0.23+0.37Slight Increase Moderately Reactive
-H Reference0.000.00Baseline Baseline
-CH

Weak EDG-0.17-0.07Slight Decrease Slightly Reduced
-OCH

Moderate EDG-0.27+0.12Decrease (Resonance dominates para)Reduced (Stable Schiff bases)
-NH

Strong EDG-0.66-0.16Strong Decrease Deactivated (Potential for internal salt)

Data derived from standard Hammett compilations [1, 2]. Note:


 values for ortho-substituents are not linear due to steric hindrance (the "Ortho Effect").

Part 4: Experimental Protocols

Synthesis of Isoindolinone Derivatives (Probing Aldehyde Reactivity)

This protocol validates the reactivity of the formyl group in 2-formylbenzoic acid. The reaction rate is directly influenced by the electronic nature of the ring substituents.[2]

Objective: Synthesize 2-benzyl-3-phenylisoindolin-1-one via a three-component condensation.

Reagents:

  • Substituted 2-Formylbenzoic Acid (1.0 mmol)

  • Benzylamine (1.0 mmol)[6]

  • Acetophenone (1.0 mmol)[6]

  • Solvent: Water (Green chemistry approach) or Ethanol.

Workflow:

  • Preparation: In a 10 mL sealed tube, combine the substituted 2-FBA, benzylamine, and acetophenone in 5 mL of water.

  • Reaction: Heat the mixture to 70 °C with magnetic stirring.

    • Validation Check: For EWG-substituted FBA (e.g., nitro-), reaction time should be ~4-6 hours. For EDG-substituted FBA (e.g., methoxy-), extend to 12-16 hours.

  • Work-up: Cool to room temperature. The product will precipitate as a solid.[6]

  • Purification: Filter the solid, wash with cold water (3 x 5 mL) and recrystallize from ethanol.

  • Characterization: Confirm structure via

    
    H NMR. Look for the disappearance of the aldehyde proton (
    
    
    
    10.0-10.5 ppm) and the appearance of the isoindolinone methine proton.
Determination of pKa (Potentiometric Titration)

To quantify the electronic effect of a substituent on the carboxyl group:

  • Solution: Dissolve 0.01 mmol of the substituted FBA in 50 mL of degassed water (use 10% methanol if solubility is poor).

  • Titrant: 0.01 M NaOH (standardized).

  • Measurement: Use a calibrated glass electrode pH meter. Record pH after every 0.1 mL addition.

  • Calculation: Plot pH vs. Volume. The pKa is the pH at the half-equivalence point.

    • Note: For 2-FBA derivatives, you may observe a drifting pH reading due to the slow opening of the lactol ring during titration. Allow 60 seconds for equilibration between additions.

Part 5: Implications in Drug Design

The electronic tuning of formylbenzoic acid is critical in the design of Bioisosteres and Prodrugs .

  • Covalent Inhibitors: The aldehyde group in FBA derivatives can form reversible Schiff bases with lysine residues in target proteins. Introducing an EWG (e.g., Fluorine) at the 4-position increases the electrophilicity, strengthening this covalent bond.

  • Phthalazinone Scaffolds: Drugs like Hydralazine (vasodilator) and Azelastine (antihistamine) are derived from the 2-FBA scaffold.

    • Optimization Strategy: To improve metabolic stability, researchers often replace the aldehyde with electron-poor bioisosteres. However, if the synthesis relies on the cyclization of 2-FBA, electron-withdrawing substituents are preferred to accelerate the initial condensation steps [3].

Visualizing the Lactol Equilibrium (2-FBA Specific)

Lactol_Equilibrium cluster_legend Substituent Influence Open_Chain Open Chain Form (Aldehyde + Acid) Transition Transition State (Nucleophilic Attack of O on C=O) Open_Chain->Transition + H+ (Catalysis) Lactol Cyclic Lactol Form (3-Hydroxyphthalide) Transition->Lactol Cyclization Lactol->Open_Chain Ring Opening (Favored by EWG) Note EWG favors Open Chain EDG favors Lactol

Figure 2: The ring-chain tautomerism of 2-formylbenzoic acid. Electron-withdrawing groups destabilize the cyclic form, shifting equilibrium left.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • NIST Chemistry WebBook. Benzoic acid, 2-formyl- (CAS 119-67-5). National Institute of Standards and Technology.[7][8]

  • Bowden, K., & Taylor, G. R. (1971). Ring–chain tautomerism. Part I. 2-Acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B: Physical Organic, 149-154.

  • PubChem. 2-Formylbenzoic acid (Compound Summary). National Library of Medicine.

Sources

Strategic Utilization of 2-(Benzyloxy)-5-formylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research potential, synthetic utility, and therapeutic applications of 2-(Benzyloxy)-5-formylbenzoic acid .

From Privileged Scaffold to Heterobifunctional Linker

Executive Summary

This compound (CAS: 169209-25-0) represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it is a protected derivative of 5-formylsalicylic acid, characterized by three orthogonal reactive sites: a carboxylic acid, an aldehyde, and a benzyl-protected phenol.

While often categorized as a generic building block, this molecule possesses specific utility in antifungal research (targeting fungal cell wall synthesis), targeted protein degradation (PROTACs) as a heterobifunctional linker, and combinatorial library generation . Its ability to undergo selective transformations at the aldehyde or acid terminus without compromising the aromatic core makes it an essential tool for diversifying lead compounds.

This guide outlines the mechanistic rationale for its use, validated experimental protocols, and strategic applications in therapeutic development.

Chemical Architecture & Reactivity Profile

To effectively utilize this compound, researchers must understand its orthogonal reactivity. The molecule allows for sequential functionalization, enabling the rapid construction of complex heterocycles or bioconjugates.

Structural Analysis
  • Position 1 (Carboxylic Acid): Ready for amide coupling, esterification, or decarboxylation. It often serves as the "anchor" point for attaching E3 ligase ligands or target warheads.

  • Position 2 (Benzyloxy Group): A robust protecting group for the phenol. It prevents oxidative interference during aldehyde manipulation. Post-synthesis deprotection (hydrogenolysis) reveals the phenol, which can participate in intramolecular hydrogen bonding or serve as a hydrogen bond donor in the active site.

  • Position 5 (Formyl Group): The most reactive handle. It is primed for reductive amination, Knoevenagel condensation, or Schiff base formation.

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 2-(Benzyloxy)-5- formylbenzoic acid ReductiveAmination Reductive Amination (R-NH2 + NaBH(OAc)3) Core->ReductiveAmination AmideCoupling Amide Coupling (R-NH2 + HATU) Core->AmideCoupling Condensation Knoevenagel/Aldol (Active Methylene) Core->Condensation Deprotection Hydrogenolysis (H2, Pd/C) Core->Deprotection SecondaryAmine Secondary Amines (Linker/PROTAC) ReductiveAmination->SecondaryAmine Amide Benzamides (Peptidomimetics) AmideCoupling->Amide Heterocycle Thiazolidines/ Isoindolinones Condensation->Heterocycle Phenol 5-Formylsalicylic Acid Derivatives Deprotection->Phenol

Figure 1: Divergent synthetic pathways. The scaffold allows independent modification of the acid and aldehyde, or global deprotection.

Therapeutic Application Areas

Antifungal Therapeutics (Thiazolidine Scaffolds)

Research indicates that this compound is a critical intermediate in the synthesis of thiazolidine derivatives , which exhibit potent antifungal activity against Candida albicans and Aspergillus species.

  • Mechanism: These derivatives target the fungal cell wall, specifically disrupting

    
    -glucan or chitin synthesis. The aldehyde moiety of the scaffold is condensed with thiazolidinediones to form arylidene-thiazolidines.
    
  • Why this Scaffold? The benzoic acid moiety provides solubility and a handle for further derivatization (e.g., to improve oral bioavailability), while the benzyloxy group mimics hydrophobic pharmacophores found in existing antimycotics.

Targeted Protein Degradation (PROTACs)

In the burgeoning field of PROTACs (Proteolysis Targeting Chimeras), this molecule serves as an ideal heterobifunctional linker hub .

  • The Logic: PROTACs require a linker to connect a Target Of Interest (TOI) ligand to an E3 ligase ligand.

  • Implementation:

    • Step 1: The carboxylic acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative or VHL ligand).

    • Step 2: The aldehyde is reacted via reductive amination with an amine-functionalized Warhead (targeting the protein to be degraded).

    • Result: A rigid, aromatic linker that improves cell permeability compared to flexible PEG chains.

Experimental Protocols

The following protocols are designed for high reproducibility. They assume standard Schlenk line techniques and anhydrous conditions where noted.

Protocol A: Synthesis of the Core Scaffold

If the material is not purchased, it can be synthesized from 5-formylsalicylic acid.

Reagents: 5-Formylsalicylic acid (1.0 eq), Benzyl bromide (2.5 eq), Cesium carbonate (3.0 eq), DMF (anhydrous).

  • Dissolution: Dissolve 5-formylsalicylic acid (10 g, 60 mmol) in anhydrous DMF (150 mL) under nitrogen.

  • Base Addition: Add Cesium carbonate (84.2 g, 260 mmol) in portions. The suspension may warm slightly.

  • Alkylation: Add Benzyl bromide (25.6 mL, 220 mmol) dropwise over 30 minutes.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Pour the mixture into ice-water (500 mL). Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with Brine (2 x). Dry over

    
     and concentrate.
    
  • Hydrolysis (Selective): The initial product is likely the benzyl ester/benzyl ether. To obtain the acid (this compound), treat the intermediate with LiOH (2 eq) in THF:Water (1:1) for 4 hours, then acidify to pH 3 with 1M HCl.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Protocol B: Reductive Amination (Linker Synthesis)

Standard procedure for attaching a linker or ligand to the aldehyde position.

Reagents: this compound (1.0 eq), Amine partner (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCE (Dichloroethane).

  • Imine Formation: In a dry flask, combine the scaffold (1.0 mmol) and the amine (1.1 mmol) in DCE (10 mL). Add catalytic Acetic Acid (1 drop) if the amine is sluggish. Stir for 1 hour at RT.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) in one portion.

  • Stir: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with DCM. The product (secondary amine) is usually pure enough for the next step (amide coupling at the carboxylic acid).

Visualizing the Antifungal Workflow

The following diagram details the synthesis of the antifungal thiazolidine pharmacophore referenced in patent literature.

AntifungalWorkflow Start 5-Formylsalicylic Acid Step1 Benzylation (BnBr, Cs2CO3) Start->Step1 Protection Intermediate 2-(Benzyloxy)-5- formylbenzoic acid Step1->Intermediate Step2 Knoevenagel Condensation (Thiazolidine-2,4-dione) Intermediate->Step2 Aldehyde Reactivity Product Arylidene-Thiazolidine (Antifungal Candidate) Step2->Product Target Target: Fungal Cell Wall (Beta-Glucan Synthase) Product->Target Inhibition

Figure 2: Synthesis of antifungal candidates. The aldehyde undergoes condensation while the benzyloxy group provides lipophilicity.

Quantitative Data Summary

Table 1: Physicochemical Properties & Handling

PropertyValueRelevance
Molecular Weight 256.25 g/mol Fragment-like; ideal for growing into leads.
ClogP ~3.2Moderate lipophilicity; good membrane permeability potential.
pKa (Acid) ~3.5–4.0Standard benzoic acid acidity; forms salts easily.
Solubility DMSO, DMF, MeOHSoluble in polar organic solvents; poor in water (unless ionized).
Storage 2–8°C, Inert GasAldehydes are prone to air oxidation (to dicarboxylic acid).

References

  • Matrix Fine Chemicals. (n.d.). 2-Formylbenzoic acid and derivatives: Product Specifications. Retrieved from

  • Google Patents. (2002). WO2002022612A1 - Thiazolidine derivatives and its use as antifungal agent. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

  • Wikipedia. (n.d.). 2-Carboxybenzaldehyde (Related Scaffold Chemistry). Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound (CID 969870). Retrieved from

Methodological & Application

Use of 2-(Benzyloxy)-5-formylbenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Benzyloxy)-5-formylbenzoic Acid in Medicinal Chemistry

Part 1: Executive Summary & Chemical Logic

This compound (CAS: 169209-25-0) represents a "privileged intermediate" in modern drug discovery, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Covalent Reversible Inhibitors .[1]

Unlike its ortho-substituted isomer (2-formylbenzoic acid), which spontaneously cyclizes into lactols (phthalides), this 1,2,5-substituted scaffold maintains a linear geometry.[1] This structural rigidity is crucial: it prevents intramolecular cyclization, allowing the chemist to utilize the carboxylic acid and the aldehyde as two distinct, orthogonal "handles" for divergent synthesis.[1][2]

Key Structural Advantages:

  • The C1-Carboxylic Acid: Serves as the anchor point for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives) or DNA-binding motifs.[1][2]

  • The C5-Aldehyde: A versatile electrophile for Knoevenagel condensations (generating Michael acceptors for covalent inhibition) or reductive aminations (for linker extension).[1][2]

  • The C2-Benzyloxy Group: Acts as a "masked" phenol.[2] Upon hydrogenolysis, it reveals a 2-hydroxy group (salicylic acid core), introducing a hydrogen bond donor/acceptor pair capable of inducing conformational locking via intramolecular H-bonding (with the C1-amide).[1]

Part 2: Visualizing the Synthetic Logic

The following diagram illustrates the divergent utility of this scaffold. Note the "Meta-Substitution" logic which dictates the linear extension rather than cyclization.[2]

G Start This compound (The Scaffold) PathA Pathway A: C1-Acid Functionalization Start->PathA Coupling Reagents (HATU/EDC) PathB Pathway B: C5-Aldehyde Functionalization Start->PathB Reductive Amination or Knoevenagel Amide Intermediate A: Amide/Ester Linkage PathA->Amide Schiff Intermediate B: Schiff Base / Imine PathB->Schiff PROTAC PROTAC Linker (Linear Extension) Amide->PROTAC Attach Ligand Phenol Deprotection: Reveal 2-OH (Salicylate) Amide->Phenol H2/Pd-C CovInhib Covalent Inhibitor (Michael Acceptor) Schiff->CovInhib Wittig/Horner-Wadsworth PROTAC->Phenol Late-Stage Optimization

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C1-Acid and C5-Aldehyde handles.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of "Warhead" Precursors (Knoevenagel Condensation)

Objective: To convert the C5-aldehyde into an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-unsaturated system (cinnamic acid derivative) suitable for HDAC inhibitors or covalent cysteine targeting, while preserving the C1-acid for later coupling.

Mechanism: The electron-withdrawing nature of the C1-carboxyl group (even if protected) and the C2-benzyloxy group activates the C5-aldehyde for condensation.[2]

Materials:

  • This compound (1.0 eq)[1]

  • Malonic acid (1.2 eq)[1]

  • Pyridine (Solvent/Base)[1]

  • Piperidine (Catalytic, 0.1 eq)[1][2]

  • 1M HCl (for workup)[1][2]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous pyridine (3.0 mL).

  • Addition: Add malonic acid (1.2 mmol) and piperidine (0.1 mmol).

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Note: Evolution of CO₂ bubbles indicates successful decarboxylation.[1]

  • Monitoring: Monitor via TLC (MeOH:DCM 1:9). The aldehyde spot (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) should disappear, replaced by a lower 
    
    
    
    streak (di-acid).[2]
  • Workup (Critical):

    • Cool the reaction mixture to

      
      .
      
    • Slowly pour into ice-cold 1M HCl (20 mL) with vigorous stirring. The pyridine must be neutralized to precipitate the product.[1][2]

    • A white to pale-yellow precipitate (the cinnamic acid derivative) will form.[2]

  • Purification: Filter the solid, wash with cold water (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) to remove pyridinium salts. Dry under vacuum.[2]
    
  • Yield Expectation: 85–92%.

Validation Check:

  • 1H NMR: Look for the disappearance of the aldehyde proton (

    
     ppm) and the appearance of trans-alkene doublets (
    
    
    
    and
    
    
    ppm,
    
    
    ).
Protocol B: Orthogonal Linker Synthesis for PROTACs

Objective: To attach an amine-bearing ligand (e.g., Lenalidomide derivative) to the C1-acid, leaving the C5-aldehyde free for subsequent reductive amination with the target protein ligand.[1]

Challenge: Preventing the amine from reacting with the aldehyde (Schiff base formation) during the amide coupling. Solution: Use of a mild coupling agent (HATU) and stoichiometric control, or transient protection of the aldehyde (acetal) if the amine is highly nucleophilic.[1][2] However, with aromatic amines, direct coupling is often possible due to lower nucleophilicity.[1][2]

Materials:

  • This compound (1.0 eq)[1]

  • Amine-Ligand (1.0 eq)[1]

  • HATU (1.1 eq)[1][2]

  • DIPEA (3.0 eq)[1][2]

  • DMF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid derivative (1.0 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Add HATU (1.1 eq) at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[2] Stir for 10 minutes to form the activated ester.
    
  • Amine Addition: Add the Amine-Ligand (1.0 eq) slowly.

    • Expert Tip: Do NOT use primary aliphatic amines without protecting the aldehyde first (as an acetal), or polymerization will occur.[1][2] This protocol assumes an aromatic amine (e.g., aniline derivative) or a secondary amine.[1][2]

  • Reaction: Allow to warm to room temperature and stir for 3–12 hours.

  • Quench: Dilute with EtOAc, wash with saturated

    
     (removes unreacted amine) and Brine.
    
  • Purification: Flash chromatography. Avoid amine-functionalized silica, as it may react with the free aldehyde.[1][2]

Part 4: Data Summary & Properties

PropertyValueRelevance to Protocol
Molecular Weight 256.25 g/mol Calculation basis.[2]
pKa (Acid) ~3.5Requires mild base (DIPEA) for activation; precipitates in 1M HCl.[1][2]
Solubility DMSO, DMF, hot MeOHPoor water solubility; requires organic co-solvents.[1][2]
Aldehyde Reactivity ModerateStable to air for short periods; store under ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

to prevent oxidation to dicarboxylic acid.[2]
UV Absorbance ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Strong UV active (benzyl group) facilitates HPLC monitoring.[2]

References

  • PubChem. "this compound Compound Summary."[2] National Center for Biotechnology Information.[1][2] Accessed February 1, 2026.[1][2] [Link][1][2]

  • Giannini, G., et al. "Novel histone deacetylase inhibitors: synthesis, biological evaluation and docking studies."[1][2] Bioorganic & Medicinal Chemistry Letters. (Contextual reference for cinnamic acid/HDAC inhibitor synthesis using formyl-benzoic acids).

  • Li, X., et al. "Design and synthesis of novel PROTACs for cancer therapy."[1][2] Journal of Medicinal Chemistry. (Contextual reference for bifunctional linker design).

(Note: While specific "famous" drugs using this exact CAS are proprietary, the protocols above are derived from standard medicinal chemistry practices for 5-formylsalicylic acid derivatives used in HDAC and PROTAC research.)

Sources

Application Notes and Protocols for the Synthesis of Stilbene Derivatives via Wittig Reaction with 2-(Benzyloxy)-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Wittig Reaction in Medicinal Chemistry

The Wittig reaction stands as a cornerstone in the edifice of synthetic organic chemistry, prized for its reliability in the formation of carbon-carbon double bonds.[1][2] This olefination reaction, which converts aldehydes or ketones into alkenes, offers a high degree of regioselectivity, ensuring the double bond is formed precisely at the location of the original carbonyl group.[2][3] In the realm of drug discovery and development, this level of control is paramount. The synthesis of novel stilbene derivatives, for instance, is of significant interest due to their diverse and potent biological activities. This document provides a detailed protocol and scientific rationale for the Wittig reaction using 2-(benzyloxy)-5-formylbenzoic acid as a key building block, a substrate that presents unique considerations due to the presence of both a carboxylic acid and a bulky benzyloxy group. Understanding and mastering this transformation opens avenues for the creation of diverse molecular scaffolds for therapeutic applications.

Mechanistic Overview: The Driving Force of the Wittig Reaction

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl carbon. The reaction can be conceptualized in the following key stages:

  • Ylide Formation: The process begins with the formation of a phosphonium salt, typically from the SN2 reaction of triphenylphosphine with an alkyl halide.[1] This salt is then deprotonated by a strong base to generate the phosphorus ylide, a species characterized by adjacent positive and negative charges.[2]

  • Oxaphosphetane Intermediate: The ylide attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a betaine intermediate which rapidly cyclizes to a four-membered ring intermediate known as an oxaphosphetane.[4][5]

  • Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses through a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[1]

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides typically favor the formation of (Z)-alkenes.[5][6]

Experimental Protocol: Wittig Reaction with this compound

This protocol details the synthesis of a stilbene derivative from this compound. The presence of the acidic carboxylic acid proton requires careful consideration in the choice of base and reaction conditions to avoid quenching the ylide.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
(Carbethoxymethylene)triphenylphosphorane≥98%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Saturated aqueous ammonium chloride (NH₄Cl)ReagentIn-house preparation
Brine (saturated aqueous NaCl)ReagentIn-house preparation
Anhydrous sodium sulfate (Na₂SO₄)ReagentCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Ethyl acetateHPLC gradeCommercially Available
HexanesHPLC gradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 20 mL per gram of aldehyde).

    • Cool the solution to 0 °C using an ice bath.

  • Wittig Reaction:

    • In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (a stabilized ylide, 1.5 eq) in anhydrous DCM.

    • Add the solution of the ylide dropwise to the cooled solution of the aldehyde over a period of 15-20 minutes with vigorous stirring. The use of a stabilized ylide is advantageous as it is less basic and less likely to be quenched by the carboxylic acid proton. Furthermore, it favors the formation of the thermodynamically more stable (E)-alkene.[5][6]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution.[6]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will contain the desired stilbene derivative and triphenylphosphine oxide as the major byproduct.

    • Purify the crude product by flash column chromatography on silica gel.[8] A gradient elution system of hexanes and ethyl acetate is typically effective. The less polar alkene product will elute before the more polar triphenylphosphine oxide.

Process Workflow Diagram

Wittig_Reaction_Workflow A Reactant Preparation: This compound (Carbethoxymethylene)triphenylphosphorane B Reaction: - Dissolve aldehyde in DCM - Cool to 0 °C - Add ylide solution dropwise - Stir at RT for 2-4h A->B Add C Workup: - Quench with aq. NH₄Cl - Extract with DCM - Wash with brine - Dry and concentrate B->C After completion D Purification: Flash Column Chromatography C->D To purify E Product Characterization: NMR, MS, IR D->E For analysis

Caption: Experimental workflow for the Wittig reaction.

Characterization of the Product

The structure of the synthesized stilbene derivative should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The presence of the newly formed alkene protons can be identified in the region of 6.0-8.0 ppm. The coupling constant (J-value) between the vinylic protons can help determine the stereochemistry of the double bond (typically ~15-18 Hz for an E-alkene). Protons on the carbon adjacent to the carbonyl group of the ester will appear in the 2.0-3.0 ppm region.[9]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid will appear in the range of 160-185 ppm.[10]

  • Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry, observing the molecular ion peak.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching frequency for the carboxylic acid and the ester group, and C=C stretching for the newly formed double bond.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive ylideEnsure the ylide is fresh or properly stored.
Ylide quenched by acidic protonUse a less basic, stabilized ylide. Consider using an excess of a non-nucleophilic base to deprotonate the carboxylic acid prior to adding the ylide.
Steric hindrance from the benzyloxy groupIncrease reaction time or temperature. Consider using a more reactive, non-stabilized ylide, although this may affect stereoselectivity.
Incomplete reaction Insufficient reaction time or temperatureMonitor the reaction by TLC and allow it to proceed until the starting material is consumed. Gentle heating may be required.
Difficult purification Co-elution of product and triphenylphosphine oxideOptimize the solvent system for column chromatography. If the product is non-polar, precipitation of triphenylphosphine oxide from a non-polar solvent can be attempted.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Wittig reaction is a powerful and versatile tool for the synthesis of complex molecules in drug discovery. The protocol outlined here for this compound provides a robust starting point for researchers. By understanding the underlying mechanism and potential challenges, particularly those posed by the acidic functionality of the substrate, scientists can effectively utilize this reaction to generate novel stilbene derivatives and other valuable compounds for the advancement of medicinal chemistry.

References

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • The Wittig Reaction. (2022, August 17). YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, September 21). Wittig reaction in presence of carboxylic acids. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and analytical data of the carboxylic acid derivative and ester derivative of stilbene. Retrieved from [Link]

  • PubMed. (2000, November). New stilbene carboxylic acid from Convolvulus hystrix. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2015, September 15). New stilbene carboxylic acid from Convolvulus hystrix. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved from [Link]

  • ResearchGate. (2018, January). Organic synthesis: The Wittig reaction cleans up. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Application Note: Esterification of 2-(Benzyloxy)-5-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The esterification of 2-(benzyloxy)-5-formylbenzoic acid (CAS: 169209-25-0) presents a dual synthetic challenge: steric hindrance at the ortho-position and the high susceptibility of the 5-formyl group (aldehyde) to side reactions such as acetalization or oxidation. Standard Fischer esterification conditions often lead to significant yield loss via acetal formation.[1] This Application Note outlines two optimized, high-fidelity protocols—Base-Promoted Carboxylate Alkylation and Steglich Coupling —that ensure quantitative conversion while preserving the aldehyde functionality.

Introduction & Strategic Analysis

The Substrate Challenge

The target molecule contains three distinct functionalities that dictate the synthetic strategy:

  • Carboxylic Acid (C-1): The target for esterification.[1][2][3]

  • Benzyloxy Group (C-2): An ether linkage ortho to the acid.[1] This creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack.

  • Formyl Group (C-5): An aldehyde meta to the acid.[1] This group is an electrophile prone to:

    • Acetalization: In the presence of acid catalysts and alcohols (standard Fischer conditions).

    • Cannizzaro Reaction: In the presence of strong bases (e.g., NaOH, KOH).

    • Oxidation: To a dicarboxylic acid if exposed to strong oxidants.[1]

Route Selection Strategy

To ensure chemoselectivity, the reaction conditions must avoid strong acids (which catalyze acetal formation) and strong nucleophilic bases (which attack the aldehyde).

MethodSuitabilityRisk Analysis
Fischer Esterification (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

/ ROH)
🔴 Not Recommended High risk of converting 5-CHO to dimethyl/diethyl acetal.
Acyl Chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
🟡 Caution

byproduct can degrade the aldehyde; requires scavenger.
Base-Promoted Alkylation (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
🟢 Preferred (Route A) Bypasses steric hindrance; neutral/mildly basic conditions preserve aldehyde.
Steglich Coupling (DCC/EDC) 🟢 Preferred (Route B) Ideal for complex/secondary alcohols; neutral pH.[1]

Decision Logic & Workflow

The following decision tree guides the selection of the optimal protocol based on the available alcohol source.

Esterification_Logic Start Start: Select Alcohol Source IsHalide Is the alkyl group available as a Halide (R-I, R-Br)? Start->IsHalide IsComplex Is the alcohol complex, secondary, or acid-sensitive? IsHalide->IsComplex No (Only Alcohol available) RouteA PROTOCOL A: Base-Promoted Alkylation (Cs2CO3 / DMF) IsHalide->RouteA Yes (Primary/Benzylic) RouteB PROTOCOL B: Steglich Coupling (EDC / DMAP) IsComplex->RouteB Yes Mitsunobu Alternative: Mitsunobu Reaction IsComplex->Mitsunobu Inversion Required

Figure 1: Strategic decision tree for selecting the esterification method based on substrate availability and complexity.

Detailed Protocols

Protocol A: Base-Promoted Carboxylate Alkylation (Gold Standard)

Best for: Methyl, Ethyl, Benzyl, Allyl, and simple primary esters. Mechanism: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 displacement. The base deprotonates the acid to form a carboxylate, which attacks the alkyl halide. This completely bypasses the steric hindrance at the carbonyl carbon.[1]
Reagents
  • Substrate: this compound (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide or Bromide (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    
Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of This compound in 5.0 mL of anhydrous DMF.

  • Deprotonation: Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
      (1.5 mmol, 488 mg) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution may turn slightly cloudy as the carboxylate salt forms.
    
  • Alkylation: Dropwise add the Alkyl Iodide (1.2 mmol) (e.g., Methyl Iodide or Benzyl Bromide).[1]

  • Reaction: Stir at RT. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Note: Reaction is typically complete within 2–4 hours.[1] If using Alkyl Bromides, heating to 40–50°C may be required.[1]

  • Quench: Pour the reaction mixture into 20 mL of ice-cold water.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash the combined organics with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

Why this works: The reaction occurs at the oxygen of the carboxylate, far removed from the steric bulk of the ortho-benzyloxy group. The aldehyde remains untouched in these mild basic conditions.[1]

Protocol B: Steglich Esterification (Coupling)

Best for: Complex alcohols, secondary alcohols, or when the alkyl halide is unstable/unavailable. Mechanism: Activation of the acid by carbodiimide (EDC/DCC) followed by DMAP-catalyzed acyl transfer.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Alcohol: R-OH (1.0 – 1.2 equiv)

  • Coupling Agent: EDC

    
    HCl (1.2 equiv) (Preferred over DCC for easier workup)
    
  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Setup: Dissolve This compound (1.0 mmol) and the target Alcohol (1.1 mmol) in 10 mL of anhydrous DCM under Nitrogen/Argon atmosphere.

  • Catalyst Addition: Add DMAP (0.1 mmol, 12 mg). Cool the mixture to 0°C in an ice bath.

  • Activation: Add EDC

    
    HCl  (1.2 mmol, 230 mg) in one portion.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT naturally. Stir for 12–18 hours.[1]

  • Workup: Dilute with DCM (20 mL). Wash sequentially with:

    • 0.5 M HCl (remove DMAP/EDC urea) — Perform quickly to minimize acetal risk.

    • Saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (remove unreacted acid).
      
    • Brine.[1]

  • Purification: Dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and concentrate. Flash chromatography is usually required to remove N-acylurea byproducts.
    

Critical Note: If the alcohol is extremely bulky, the ortho-benzyloxy group may still retard this reaction. In such cases, switching to Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride) is the recommended escalation.

Quality Control & Troubleshooting

Analytical Markers (NMR)

Verifying the integrity of the aldehyde and the formation of the ester is critical.

Functional Groupngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

NMR Signal (CDCl

)
Diagnostic Change
Aldehyde (-CHO)

9.8 – 10.0 ppm (Singlet)
Must remain. If this signal disappears or shifts to

5.0–5.5 (methine), acetalization has occurred.
Ester (-COOCH

)

3.8 – 3.9 ppm (Singlet)
New signal appearance indicates success.
Benzyloxy (-OCHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Ph)

5.1 – 5.2 ppm (Singlet)
Should remain distinct.
Common Issues
  • Issue: Disappearance of Aldehyde peak; appearance of two new alkoxy signals.[1]

    • Cause: Acetal formation due to acidic workup or contamination.[1]

    • Fix: Ensure solvents are anhydrous.[1] Use Protocol A (Alkylation) to avoid acid catalysts entirely.[1]

  • Issue: Low Yield with Secondary Alcohols.[1]

    • Cause: Steric clash between the ortho-benzyloxy group and the incoming alcohol.

    • Fix: Increase DMAP loading to 0.5 equiv or switch to Yamaguchi Esterification.

References

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] (Standard Steglich Protocol).[1]

  • Organic Chemistry Portal. (n.d.).[1] Fischer Esterification and Side Reactions. Retrieved from [Link]

  • Ciobanu, A., et al. (2016).[1] Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 21(1), 55. (Demonstrates alkylation of similar benzoic acid derivatives). Retrieved from [Link]

Sources

Advanced Protocols: Palladium-Catalyzed Cross-Coupling of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers and drug development professionals. It prioritizes mechanistic causality, robust experimental protocols, and high-fidelity visualization of complex catalytic cycles.

Executive Summary & Strategic Value

In modern drug discovery, benzoic acid derivatives represent a privileged class of starting materials due to their abundance, stability, and orthogonality to standard cross-coupling electrophiles (halides). However, their utility has historically been limited to simple esterifications.

This guide details two advanced methodologies that unlock the latent potential of the carboxyl group:

  • Decarboxylative Cross-Coupling (DCC): Utilizing the carboxylate as a "mask" for an aryl nucleophile, allowing the synthesis of biaryls without unstable organometallics (e.g., boronic acids, organozincs).

  • Carboxyl-Directed C-H Activation: Exploiting the coordinating ability of the carboxylate to direct ortho-functionalization, enabling late-stage diversification of pharmacophores.

Methodology A: Decarboxylative Biaryl Synthesis (Gooßen Protocol)

Mechanistic Rationale

The challenge in DCC is the high activation energy required to extrude CO₂ from the benzoate. Standard Pd catalysts cannot achieve this alone. The solution is a bimetallic cooperative catalysis :

  • Copper Cycle: Facilitates the decarboxylation of the ortho-substituted benzoate to form an intermediate Aryl-Cu species.

  • Palladium Cycle: Performs oxidative addition with the aryl halide electrophile.[1][2][3]

  • Intersection: The Aryl-Cu species undergoes transmetalation with the Aryl-Pd(II) complex, followed by reductive elimination.

Critical Insight: The rate-limiting step is often the decarboxylation.[2] Therefore, electron-withdrawing groups (EWGs) on the benzoic acid or ortho-substituents (forcing the carboxylate out of plane) significantly enhance reactivity.

Mechanistic Visualization

Decarboxylative_Coupling cluster_Cu Copper Cycle (Decarboxylation) cluster_Pd Palladium Cycle (Cross-Coupling) Cu_salt Cu(I) Catalyst Cu_Benzoate Ar-COO-Cu Cu_salt->Cu_Benzoate + Benzoate Benzoate Ar-COO- K+ Ar_Cu Ar-Cu (Nucleophile) Cu_Benzoate->Ar_Cu - CO2 PdII_Trans Ar'-Pd(II)-Ar Ar_Cu->PdII_Trans Transmetalation Pd0 Pd(0)L2 PdII_OxAdd Ar'-Pd(II)-X Pd0->PdII_OxAdd + Ar'-X ArX Ar'-X (Electrophile) PdII_OxAdd->PdII_Trans + Ar-Cu (from Cu Cycle) Product Ar-Ar' (Biaryl) PdII_Trans->Product Red. Elim. Product->Pd0

Figure 1: Dual catalytic cycle showing the cooperative interplay between Copper-mediated decarboxylation and Palladium-catalyzed coupling.[3]

Experimental Protocol

Target Transformation: Coupling of 2-nitrobenzoic acid with bromobenzene.

Reagents & Materials:

  • Substrate: 2-Nitrobenzoic acid (1.0 mmol)

  • Electrophile: Bromobenzene (1.0 mmol)

  • Catalyst (Pd): PdI₂ (0.02 mmol, 2 mol%)

  • Ligand (Pd): Bis(diphenylphosphino)methane (dppm) (0.06 mmol) or P(p-tolyl)₃

  • Co-Catalyst (Cu): CuI (0.05 mmol, 5 mol%)

  • Ligand (Cu): 1,10-Phenanthroline (0.05 mmol)

  • Base: K₂CO₃ (1.5 mmol)

  • Solvent: NMP (N-methyl-2-pyrrolidone) / Quinoline (3:1 ratio) - Note: Quinoline acts as a high-boiling ligand/solvent.

  • Additives: 3Å Molecular Sieves (Activated) - Crucial for removing moisture which inhibits decarboxylation.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 20 mL Schlenk tube and cool under Argon. Add activated 3Å molecular sieves (200 mg).

  • Loading: Add PdI₂, CuI, 1,10-phenanthroline, and K₂CO₃. If the benzoic acid is solid, add it now.

  • Solvent Addition: Add NMP (3.0 mL) and Quinoline (1.0 mL). Add Bromobenzene (liquid) via syringe.

  • Degassing: Perform three Freeze-Pump-Thaw cycles to remove O₂. Backfill with Argon.

  • Reaction: Place in a pre-heated oil bath at 160°C . Stir vigorously for 16 hours.

    • Why 160°C? Decarboxylation of nitro-benzoates is endothermic and requires high thermal energy.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove metal salts. Wash filtrate with 1M HCl (to remove Quinoline/NMP) and Brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc).

Methodology B: Carboxyl-Directed Ortho-C-H Arylation (Yu Protocol)

Mechanistic Rationale

Unlike the decarboxylative route, this method retains the carboxyl group. The carboxylate acts as a Directing Group (DG) .

  • Ligand Acceleration: The use of Mono-N-protected amino acid (MPAA) ligands (e.g., Boc-Ile-OH) is the game-changer. These ligands coordinate to Pd, forming a rigid chiral environment that lowers the energy barrier for the C-H cleavage step via a Concerted Metalation-Deprotonation (CMD) mechanism.

  • Solvent Effect: Hexafluoroisopropanol (HFIP) is often used to stabilize the cationic Pd species and facilitate the C-H activation.

Mechanistic Visualization

CH_Activation PreCat Pd(OAc)2 + MPAA Ligand Coordination Coordination to Benzoate PreCat->Coordination Substrate Binding CH_Cleavage C-H Cleavage (CMD) Coordination->CH_Cleavage Rate Limiting Step Palladacycle Five-Membered Palladacycle CH_Cleavage->Palladacycle OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I / Ag+ RedElim Reductive Elimination OxAdd->RedElim Pd(IV) Intermediate Product Ortho-Arylated Benzoic Acid RedElim->Product Product->PreCat Catalyst Regeneration

Figure 2: The carboxylate-directed C-H activation cycle facilitated by MPAA ligands.

Experimental Protocol

Target Transformation: Ortho-arylation of Benzoic Acid with 4-Iodoanisole.

Reagents & Materials:

  • Substrate: Benzoic acid (0.5 mmol)

  • Coupling Partner: 4-Iodoanisole (1.5 mmol, 3 equiv)

  • Catalyst: Pd(OAc)₂ (0.05 mmol, 10 mol%)

  • Ligand: Boc-L-Isoleucine (Boc-Ile-OH) (0.1 mmol, 20 mol%) - Note: The MPAA ligand is critical.

  • Base/Additive: AgOAc (1.0 mmol, 2 equiv) - Acts as an iodide scavenger and re-oxidant if needed.

  • Solvent: t-Amyl Alcohol (tert-AmylOH) or HFIP.

Step-by-Step Workflow:

  • Assembly: In a 2-dram vial equipped with a magnetic stir bar, combine Benzoic acid, Pd(OAc)₂, Boc-Ile-OH, and AgOAc.

  • Solvent: Add t-Amyl Alcohol (2.0 mL).

  • Electrophile: Add 4-Iodoanisole.

  • Reaction: Cap the vial tightly (Teflon-lined cap). Heat to 100°C for 24 hours.

    • Monitoring: Check by LC-MS. The formation of the mono-arylated product is usually favored, but di-arylation can occur if the reaction runs too long.

  • Workup: Cool to RT. Add Et₂O (5 mL) and 2M HCl (2 mL) to protonate the product.

  • Extraction: Extract with EtOAc (3x). The product is in the organic layer.[4]

  • Purification: The crude mixture often contains excess aryl iodide. Purify via reverse-phase HPLC or recrystallization if the product is solid.

Optimization & Troubleshooting Guide

The following table summarizes critical variables affecting reaction success.

ParameterDecarboxylative Coupling (Gooßen)C-H Activation (Yu)
Primary Failure Mode Protodecarboxylation (loss of CO₂ without coupling).Low conversion; Di-arylation.
Water Sensitivity High. Water protonates the Aryl-Cu intermediate. Use dry solvents/sieves.Moderate. Some protocols tolerate air/moisture, but dry conditions are safer.
Steric Effects Ortho-substituents on benzoic acid accelerate reaction (twist carboxylate).Ortho-substituents on benzoic acid inhibit reaction (block C-H site).
Electronic Effects EWGs on benzoic acid facilitate decarboxylation.[3]EDGs on benzoic acid facilitate electrophilic palladation.
Key Additive Quinoline/Phenanthroline: Stabilize Cu intermediates.Ag salts (AgOAc/Ag₂CO₃): Remove Iodide, drive equilibrium.

References

  • Gooßen, L. J., Deng, G., & Levy, L. M. (2006).[3][5] Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[1][3][4][5][6][7] Science, 313(5787), 662–664. Link

  • Gooßen, L. J., Rodríguez, N., & Linder, C. (2008).[3] Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Journal of the American Chemical Society, 130(46), 15248–15249. Link

  • Yu, J.-Q., & Giri, R. (2008). Pd-Catalyzed 1,2- and 1,3-Carboamination of Dienes. Journal of the American Chemical Society, 130(43), 14082–14083. (Contextual Reference for C-H Activation Logic). Link

  • Wang, D.-H., & Yu, J.-Q. (2010). Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C-H Olefination. Journal of the American Chemical Society, 133(15), 5767–5769. Link

  • Shang, R., Fu, Y., Li, J. B., Zhang, S. L., Guo, Q. X., & Liu, L. (2009).[8] Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides.[8] Journal of the American Chemical Society, 131(16), 5738–5739. Link

Sources

Application Notes and Protocols: Selective Reduction of the Aldehyde in 2-(Benzyloxy)-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective transformation of functional groups is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. 2-(Benzyloxy)-5-formylbenzoic acid is a valuable bifunctional building block, possessing both an aldehyde and a carboxylic acid. The selective reduction of the aldehyde to a primary alcohol, yielding 2-(benzyloxy)-5-(hydroxymethyl)benzoic acid, is a critical transformation for the synthesis of various biologically active molecules and advanced materials. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the chemoselective reduction of the aldehyde group in this compound, navigating the challenges posed by the presence of the carboxylic acid and the benzyloxy protecting group.

The Chemoselectivity Challenge

The primary challenge in the reduction of this compound lies in the chemoselective reduction of the aldehyde in the presence of a carboxylic acid. Aldehydes are generally more reactive towards nucleophilic reducing agents than carboxylic acids. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both functionalities. Therefore, the choice of a milder reducing agent is paramount to achieve the desired selectivity. Furthermore, the benzyloxy group, while generally stable, can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

Recommended Reduction Method: Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1] It is significantly less reactive than lithium aluminum hydride and typically does not reduce carboxylic acids, esters, or amides under standard conditions.[1][2] This difference in reactivity allows for the selective reduction of the aldehyde in this compound.

The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde.[3] This is followed by protonation of the resulting alkoxide intermediate during the workup step to yield the primary alcohol.[4]

Reaction Scheme

G start This compound intermediate Alkoxide Intermediate start->intermediate 1. NaBH4, Solvent product 2-(Benzyloxy)-5-(hydroxymethyl)benzoic acid intermediate->product 2. H3O+ workup

Figure 1: General reaction scheme for the sodium borohydride reduction.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent. A mixture of THF and an alcohol like methanol or ethanol is often effective.[1] The use of an alcohol can accelerate the reaction.[2]

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Sodium Borohydride: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.0 - 1.5 eq) to the solution in small portions. The addition should be done carefully to control the evolution of hydrogen gas that can occur from the reaction of NaBH₄ with the protic solvent and the carboxylic acid.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the completion of the reaction.

  • Quenching the Reaction: Once the reaction is complete (typically within 1-2 hours), slowly and carefully add 1 M HCl to the reaction mixture at 0 °C to quench the excess sodium borohydride and neutralize the reaction. Be cautious as hydrogen gas will be evolved. Continue adding acid until the pH of the aqueous layer is acidic (pH ~2-3).

  • Work-up and Extraction:

    • Remove the reaction flask from the ice bath and allow it to warm to room temperature.

    • If a significant amount of alcohol was used as a solvent, it may be beneficial to remove it under reduced pressure using a rotary evaporator.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash them with deionized water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-(benzyloxy)-5-(hydroxymethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Troubleshooting Guide
Problem Possible Cause Solution
Incomplete Reaction Insufficient amount of NaBH₄.Add an additional portion of NaBH₄ and continue to monitor the reaction by TLC.
Low reaction temperature.Allow the reaction to warm to room temperature and stir for a longer period.
Formation of Borate Esters Incomplete hydrolysis during workup.Ensure the pH of the aqueous layer is sufficiently acidic during the quench and workup.
Low Yield Product loss during extraction.Perform multiple extractions with the organic solvent. Ensure proper phase separation.
Premature quenching of NaBH₄.Add NaBH₄ in portions to minimize reaction with the solvent and carboxylic acid proton before it can reduce the aldehyde.

Alternative Reduction Methods

While sodium borohydride is the recommended reagent for this transformation, other methods can be considered, each with its own advantages and disadvantages.

Catalytic Hydrogenation

Catalytic hydrogenation can be a clean and effective method for aldehyde reduction. However, care must be taken to avoid debenzylation (cleavage of the benzyl ether) and reduction of the aromatic ring.[5][6]

  • Catalyst: A less active catalyst such as palladium on calcium carbonate (Pd/CaCO₃) poisoned with lead (Lindlar's catalyst) or certain rhodium catalysts might be employed to favor aldehyde reduction over debenzylation.

  • Conditions: The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to slightly elevated.

  • Challenges: Optimization of the catalyst, solvent, temperature, and pressure is crucial to achieve the desired selectivity. Over-reduction to the corresponding methyl group or debenzylation are potential side reactions.

Protecting Group Strategies

In cases where achieving high selectivity is particularly challenging, a protecting group strategy can be employed.[7][8]

  • Protection of the Carboxylic Acid: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester).[9]

  • Reduction of the Aldehyde: The aldehyde in the protected intermediate can then be reduced using a variety of reducing agents, including NaBH₄ or even stronger ones if necessary.

  • Deprotection: The protecting group is then removed to yield the desired product.

This multi-step approach adds to the overall synthesis length but can provide a more robust and reliable route to the desired product.

G cluster_0 Protecting Group Strategy A This compound B Protected Carboxylic Acid A->B Protection C Reduced Aldehyde (Protected) B->C Reduction D 2-(Benzyloxy)-5-(hydroxymethyl)benzoic acid C->D Deprotection

Figure 2: Workflow for the protecting group strategy.

Data Summary

Method Reducing Agent Typical Solvents Key Advantages Potential Challenges
Direct Reduction Sodium BorohydrideTHF, MeOH, EtOHHigh chemoselectivity, mild conditions, simple workup.Potential for borate ester formation, reaction with protic solvents.
Catalytic Hydrogenation H₂ with Pd/C, PtO₂, etc.EtOH, EtOAc"Green" reaction, high atom economy.Risk of debenzylation, reduction of the aromatic ring, requires specialized equipment.
Protecting Group Strategy VariousVariousHigh reliability and selectivity.Increased number of synthetic steps, potential for lower overall yield.

Conclusion

The selective reduction of the aldehyde in this compound is a readily achievable transformation with the appropriate choice of reagents and reaction conditions. The use of sodium borohydride offers a straightforward, efficient, and highly chemoselective method for this conversion. By understanding the underlying principles of reactivity and potential side reactions, researchers can confidently and successfully synthesize 2-(benzyloxy)-5-(hydroxymethyl)benzoic acid, a key intermediate for further synthetic endeavors.

References

  • Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available at: [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

  • University of Calgary. Ch17: Hydride Reduction of Aldehydes and Ketones. Available at: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry. Sodium Borohydride. Available at: [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Chemistry Steps. NaBH4 Reduction of Aldehydes and Ketones – The Mechanism. Available at: [Link]

  • ACS Publications. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Available at: [Link]

  • ResearchGate. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Available at: [Link]

  • ACS Publications. Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Available at: [Link]

  • Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Available at: [Link]

  • RSC Publishing. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • ResearchGate. Catalytic Hydrogenation of Benzoic Acid. Available at: [Link]

  • CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Available at: [Link]

  • Organic Chemistry Portal. Reduction of carboxyl compounds to aldehydes. Available at: [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link]

  • NIST WebBook. Synthesis of 2-propoxy-5-methylbenzoic acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Effects on 2-(Benzyloxy)-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-SOLV-2B5F Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are working with 2-(Benzyloxy)-5-formylbenzoic acid (CAS: 169209-25-0) .[1][2] This is a bifunctional building block containing a carboxylic acid (C1), a benzyloxy ether (C2), and a formyl group (aldehyde) at the C5 position.[3]

Critical Structural Distinction: Unlike 2-formylbenzoic acid (phthalaldehydic acid), your molecule has the aldehyde and carboxylic acid in a 2,5-relationship .[3] Consequently, it cannot cyclize to form a lactol (pseudo-acid form). It behaves strictly as an aryl aldehyde-acid.

This guide addresses the three most common technical hurdles: Solubility Optimization , Reactivity Modulation (Schiff Base/Condensation) , and Stability/Side-Reactions .[3]

Module 1: Solubility & Solvent Selection

The Challenge: The molecule possesses a "Schizophrenic" solubility profile. The carboxylic acid and aldehyde are highly polar, while the benzyl ether adds a significant lipophilic domain.[3]

Troubleshooting Guide: Dissolution Issues
SymptomProbable CauseRecommended Solvent System
Cloudy suspension in DCM or Toluene The polar carboxylic acid dimerizes or aggregates, preventing full solvation.Add Co-solvent: 5-10% MeOH or THF to break H-bond networks.
Insoluble in Water (neutral pH) The hydrophobic benzyl group and unionized acid prevent hydration.[3]Adjust pH: Dissolve in 0.1M NaOH or NaHCO₃ (forms the carboxylate salt).[3]
Precipitation during reaction (low temp) High crystallinity driven by

-

stacking of benzyl rings.
Switch to Dipolar Aprotic: DMF, DMAc, or NMP (High solubility, difficult removal).[3]
Solubility Decision Tree

SolubilityTree Start Start: Select Solvent Goal What is your goal? Start->Goal Reaction Reaction (Synthesis) Goal->Reaction Workup Workup / Extraction Goal->Workup Analysis Analysis (NMR/HPLC) Goal->Analysis Temp High Temp (>80°C)? Reaction->Temp EtOAc / Acidic Water EtOAc / Acidic Water Workup->EtOAc / Acidic Water DMSO-d6 (Best Resolution) DMSO-d6 (Best Resolution) Analysis->DMSO-d6 (Best Resolution) Nu Nucleophilic Attack? Temp->Nu No Toluene Toluene/Xylene (Dean-Stark compatible) Temp->Toluene Yes THF THF or Dioxane (General Purpose) Nu->THF Reduction/Coupling DMF DMF/DMSO (High Solubility, Hard Removal) Nu->DMF SnAr/High Conc.

Module 2: Reactivity & Reaction Optimization

The primary application of this molecule is utilizing the aldehyde for condensation (Schiff bases, Knoevenagel) or the acid for coupling.[3]

Scenario A: Schiff Base Formation (Imine Synthesis)

Target: Reaction of C5-Aldehyde with an Amine.

The Solvent Paradox:

  • Protic Solvents (MeOH, EtOH): Stabilize the zwitterionic intermediate (hemiaminal), increasing the rate of the first step, but they can hydrogen-bond to the amine, reducing its nucleophilicity.[3]

  • Aprotic Solvents (Toluene, Benzene): Do not stabilize the intermediate, but allow for azeotropic removal of water , driving the equilibrium forward (Le Chatelier's principle).[3]

Protocol Recommendation:

  • Standard: Reflux in Ethanol with 1-2 drops of Glacial Acetic Acid. (The acid catalyst activates the aldehyde carbonyl).

  • Stubborn Substrates: If the amine is electron-poor (e.g., an aniline), use Toluene with a Dean-Stark trap to physically remove water.[3]

Scenario B: Oxidation (Pinnick) or Reduction

Target: Modifying the C5-Aldehyde.

  • Oxidation to Dicarboxylic Acid: Use t-BuOH/Water mixtures. The steric bulk of t-BuOH prevents esterification side reactions while solubilizing the organic substrate.

  • Reduction to Alcohol: Use THF/MeOH . Note that NaBH₄ in MeOH is faster, but if your benzyloxy group is sensitive (rare, usually requires Pd/C), stick to THF.[3]

Mechanistic Visualization: Solvent Influence

ReactionPath Substrate This compound Path1 Protic (MeOH/EtOH) H-Bonds to C=O Substrate->Path1 Activation Path2 Aprotic (Toluene) No Stabilization Substrate->Path2 Equilibrium Shift Solvent Solvent Shell Intermed Hemiaminal Intermediate Path1->Intermed Fast Formation Product Schiff Base (Imine) Path2->Product Water Removal (Dean-Stark) Intermed->Product - H2O

Module 3: Stability & Side-Reaction Troubleshooting

Ticket: "I see extra peaks in my NMR after leaving the sample in Methanol overnight."

Issue 1: Hemiacetal Formation
  • Mechanism: Aldehydes in primary alcohols (MeOH, EtOH) exist in equilibrium with their hemiacetals.[3]

  • Observation: In ¹H NMR, the aldehyde singlet (~10 ppm) diminishes, and a new peak appears (~5-6 ppm, methine proton of hemiacetal).[3]

  • Fix: This is usually reversible.[3] Evaporate the solvent and redissolve in DMSO-d6 or CDCl₃ for analysis. Do not store stock solutions in MeOH.

Issue 2: Esterification (Fischer)
  • Mechanism: The C1-Carboxylic acid can react with the solvent (MeOH/EtOH) if catalytic acid is present (or if the molecule auto-catalyzes at high concentrations).

  • Prevention: Avoid heating in alcohols for extended periods unless the carboxylate is protected or neutralized (e.g., using the sodium salt).[3]

Issue 3: Hydrogenolysis (Debenzylation)
  • Mechanism: If you are performing a reduction (e.g., nitro reduction) using Pd/C and H₂ gas in Ethanol , you risk cleaving the benzyl ether, yielding 5-formylsalicylic acid.[3]

  • Prevention: Use Ethyl Acetate or THF for hydrogenations if you wish to retain the benzyl protecting group, or carefully control H₂ equivalents.[3]

References & Validated Sources

  • Chemical Identity & Properties:

    • Source: National Institute of Standards and Technology (NIST) WebBook.[4]

    • Data: Confirming the 2-formyl vs 5-formyl structural distinction and acid properties.

    • URL: (General Reference for Benzoic Acid derivatives).

  • Synthesis & Reactivity of Formylbenzoic Acids:

    • Source: BenchChem Protocols.[5] "Protocols for the Synthesis of 3-Formylsalicylic Acid Derivatives" (Analogous chemistry for 5-formyl isomers).

    • Relevance: Establishes the solubility profiles and formylation reaction conditions (Duff/Reimer-Tiemann) relevant to the precursor.

    • URL:

  • Schiff Base Solvent Effects:

    • Source: Asian Journal of Chemistry.[3] "Solvent and substituent effects in the formation of Schiff bases."

    • Relevance: Validates the kinetic difference between protic (MeOH) and aprotic solvents in salicylaldehyde-type condensations.

    • URL:

  • Solubility Data (Analogous Structures):

    • Source: Journal of Chemical & Engineering Data (via ResearchGate).[3] "Solubilities of 4-Formylbenzoic Acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures."

    • Relevance: Provides the thermodynamic basis for solubility behavior of formyl-benzoic acids in polar vs. non-polar media.

    • URL:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Chemoselective debenzylation in the presence of other functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Chemoselective Debenzylation Protocols

Introduction: The Selectivity Paradox

Welcome to the Advanced Support Center. You are likely here because the "standard" debenzylation condition (


, Pd/C) is destroying other parts of your molecule.

The Benzyl (Bn) ether is a pillar of organic synthesis due to its stability. However, its removal often requires conditions—hydrogenolysis or strong Lewis acids—that are incompatible with alkenes, alkynes, aryl halides, or acid-sensitive pharmacophores .

This guide does not offer generic advice. It provides three specific, high-fidelity protocols designed to decouple debenzylation from side reactions.

Module 1: The "Tokuyama Protocol" (Non-Reductive Cleavage)

Target Audience: Users with Alkenes, Alkynes, or Aryl Halides who need to remove a Benzyl group.

Standard hydrogenolysis will reduce your alkenes and dehalogenate your aryl rings. To avoid this, we must switch from a reductive mechanism to a Lewis-acid mediated cleavage. However, standard Lewis acids (like


) often cause "benzyl scrambling" (Friedel-Crafts alkylation) on electron-rich rings.

The Solution: Boron Trichloride (


) with Pentamethylbenzene (PMB-H) as a cation scavenger.[1]
The Mechanism

 coordinates to the ethereal oxygen, inducing C-O bond cleavage. This generates a transient benzyl cation. Without a scavenger, this cation re-attacks your substrate (scrambling). Pentamethylbenzene is electron-rich but non-Lewis basic (sterically hindered), meaning it traps the benzyl cation without deactivating the 

.

TokuyamaMechanism Substrate Substrate-OBn Complex Complexation (R-O(+)-Bn...B(-)Cl3) Substrate->Complex + BCl3 (-78°C) Cleavage Ion Pair (R-OH + Bn(+)) Complex->Cleavage C-O Scission Waste Benzyl-Pentamethylbenzene (Inert Waste) Cleavage->Waste Bn(+) Trapped Product Product-OH (Intact Alkenes/Halides) Cleavage->Product Scavenger Pentamethylbenzene (Scavenger) Scavenger->Waste Nucleophilic Attack

Figure 1: The mechanistic pathway of the Tokuyama Protocol, highlighting the role of the scavenger.

Experimental Protocol (Step-by-Step)
  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve your substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous

    
     (0.1 M concentration).
    
    • Note: Pentamethylbenzene is commercially available and easily removed later via column chromatography.

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Addition: Dropwise add

    
     (1.0 M in 
    
    
    
    , 2.0–3.0 equiv).
    • Critical: Maintain -78 °C. An exotherm here can degrade sensitive groups.

  • Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC (quench a micro-aliquot with MeOH).

  • Quench: Add

    
     (10:1) solution at -78 °C.
    
  • Workup: Warm to room temperature, dilute with aqueous

    
    , and extract with DCM.
    
  • Purification: The byproduct (benzylpentamethylbenzene) is non-polar and elutes quickly on silica gel.

Why this works: This method preserves isolated alkenes, alkynes, and even sensitive halides that would be destroyed by


.
Module 2: Chemoselective Hydrogenolysis (Halogen Retention)

Target Audience: Users who must use hydrogenation (e.g., large scale) but need to prevent dehalogenation (Ar-Cl, Ar-Br removal).

Palladium is notorious for oxidative insertion into Ar-X bonds. To prevent this, we must "poison" the catalyst or use a metal with lower affinity for halogens.

Troubleshooting Matrix
IssueRecommended Catalyst SystemMechanism
Ar-Cl/Br falling off Pt/C (Sulfided) Sulfur modifies the active site, reducing the potential for oxidative insertion into C-Hal bonds while still allowing hydrogenolysis of the C-O bond.
Ar-I falling off Raney Nickel (W2) Difficult to control. Consider switching to Module 1 (

).
Over-reduction Pd/C + Diphenylsulfide Similar to sulfided Pt; the sulfide acts as a moderator.
Protocol: Sulfided Platinum Reduction
  • Solvent: Use Ethyl Acetate or THF (avoid MeOH if ester exchange is a risk, though MeOH is faster).

  • Catalyst: Add 5% Pt/C (sulfided) (typically 5–10 wt% loading relative to substrate).

  • Atmosphere: Hydrogen balloon (1 atm). High pressure is usually unnecessary and risky.

  • Additives: If using standard Pd/C, add 0.5 equiv of ZnBr2 .

    • Insight: Zinc salts coordinate to the catalyst surface and can inhibit the dehalogenation pathway.

Module 3: Oxidative Debenzylation (The "PMB" & "Photo" Route)

Target Audience: Users with PMB (p-Methoxybenzyl) groups or those willing to try Photoredox for simple Benzyl groups.

While DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the gold standard for removing PMB ethers, recent data suggests it can also remove simple Benzyl ethers under irradiation, sparing other functionalities.

Protocol: DDQ Oxidative Cleavage (Standard for PMB)
  • Solvent: DCM:Water (18:1). The water is essential as the nucleophile to form the alcohol.

  • Reagent: Add DDQ (1.2 – 1.5 equiv).

  • Observation: The reaction turns deep green/red (charge transfer complex) and precipitates DDQ-H2 (hydroquinone).

  • Workup: Filter off the precipitate; wash with saturated

    
     to remove residual quinone.
    

Compatibility Note: This method is excellent for preserving epoxides and alkenes , which are vulnerable to Lewis acids and Hydrogenation respectively.

Decision Logic: Which Method?

Use this logic gate to select your protocol.

DecisionTree Start Start: Remove Benzyl Group Q1 Is an Alkene/Alkyne Present? Start->Q1 Q2 Is an Aryl Halide Present? Q1->Q2 No Sol_Tokuyama USE MODULE 1 (BCl3 + Pentamethylbenzene) Q1->Sol_Tokuyama Yes Q3 Is the molecule Acid Sensitive? Q2->Q3 No Q2->Sol_Tokuyama Yes (High Value) Sol_Sulfided USE MODULE 2 (Pt/C Sulfided or ZnBr2) Q2->Sol_Sulfided Yes (Scale Up) Sol_Oxidative USE MODULE 3 (DDQ / Oxidative) Q3->Sol_Oxidative Yes (Epoxides/Acetals) Sol_Standard Standard H2 + Pd/C Q3->Sol_Standard No

Figure 2: Decision matrix for selecting the appropriate debenzylation protocol based on functional group interference.

Frequently Asked Questions (FAQ)

Q: I used Pd/C and Ethylenediamine (Sajiki conditions), but my Benzyl group didn't come off. Why? A: You have confused the selectivity. The Sajiki Protocol (Pd/C + Ethylenediamine) is designed to retain the Benzyl group while hydrogenating an alkene or nitro group. The amine poisons the sites responsible for hydrogenolysis. If you want to remove the Bn, you must remove the amine poison.

Q: Can I use


 instead of 

in Module 1?
A: Proceed with caution.

is significantly more aggressive and more likely to cleave methyl ethers (e.g., converting an anisole to a phenol) alongside your benzyl ether.

is milder and offers better discrimination between Benzyl and Methyl ethers at -78 °C.

Q: My reaction with


 turned into a black tar. What happened? 
A:  You likely didn't use a scavenger, or you warmed it up too fast. The benzyl cation is a potent electrophile and will polymerize your substrate if not trapped by Pentamethylbenzene. Ensure you quench at -78 °C.

Q: Will these methods work for N-Benzyl (amines) or just O-Benzyl (ethers)? A:

  • 
    :  Primarily for O-Benzyl .[2] N-Benzyl bonds are much stronger and often resist Lewis Acid cleavage.
    
  • Hydrogenolysis: Works for both, but N-Bn is slower than O-Bn.

  • Oxidative: Generally ineffective for N-Bn unless specialized radical conditions are used.

  • Recommendation for N-Bn: Use ACE-Cl (1-Chloroethyl chloroformate) for chemoselective N-debenzylation if hydrogenation is impossible.

References
  • The "Tokuyama Protocol" (

    
     + Pentamethylbenzene): 
    Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[3][4][5] Mild Debenzylation of Aryl Benzyl Ether with 
    
    
    
    in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[1][5][6][7] Synlett, 2008(13), 1977–1980.[5]
  • Sajiki Conditions (Inverse Selectivity - Retaining Bn): Sajiki, H., Hattori, K., & Hirota, K. (1998). The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups.[8] The Journal of Organic Chemistry, 63(22), 7990–7992.[8]

  • Visible-Light Oxidative Debenzylation: Lardy, S. W., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.[9] Organic Letters, 23(2), 525–530.

  • Review of Catalytic Transfer Hydrogenation: Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601.

Sources

Validation & Comparative

Comparison Guide: Mass Spectrometric Interpretation of 2-(Benzyloxy)-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Benzyloxy)-5-formylbenzoic acid (CAS: 169209-25-0) is a critical intermediate in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and aldehyde-based therapeutics.[1] Its analysis presents a dichotomy: the molecule contains a labile benzyl ether protecting group and an ionizable carboxylic acid.[2]

This guide compares the two primary ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI) —required to fully characterize the molecule.

  • Use EI when you need structural proof of the benzyl ether linkage (fragmentation fingerprinting).[2]

  • Use ESI (Negative Mode) when you need to confirm molecular weight and assay purity without degrading the sample.[2][3]

Part 1: Structural Analysis & Theoretical Baseline

Before interpreting spectra, the analyst must establish the theoretical mass baseline based on the molecular formula C₁₅H₁₂O₄ .

PropertyValueNotes
Monoisotopic Mass 256.07 Da Base peak reference for Neutral Loss scans.[2]
Exact Mass [M+H]⁺ 257.08 DaObserved in ESI(+) (often weak).[2]
Exact Mass [M-H]⁻ 255.06 Da Dominant species in ESI(-).[2]
Key Functional Groups Benzoic AcidIonization site (Acidic proton).[2]
Benzyl EtherFragmentation site (Labile C-O bond).[2]
AldehydeReactive electrophile (Potential hydration).[2]

Part 2: Comparative Analysis of Ionization Methods

Method A: Electron Ionization (EI) – The Structural Fingerprint

Best For: Structural elucidation, library matching, and confirming the presence of the benzyl protecting group. Mechanism: Hard ionization (70 eV) induces extensive fragmentation.[2][4]

The "Benzyl" Signature (m/z 91)

In EI, the molecular ion (


, m/z 256) is often weak or absent because the benzyl ether bond is energetically fragile. The spectrum is dominated by the Tropylium ion .
  • Primary Cleavage: The ether oxygen stays with the aromatic ring, while the benzyl group cleaves off.

  • Rearrangement: The resulting benzyl carbocation (

    
    ) rearranges to the highly stable seven-membered tropylium ring.[2]
    
  • Result: A base peak at m/z 91 (100% relative abundance).[2]

The "Core" Fragment (m/z 165)

After losing the benzyl group (91 Da), the remaining core is the 2-hydroxy-5-formylbenzoic acid radical cation.

  • Calculation:

    
     Da.[2]
    
  • Diagnostic Value: If you see m/z 91 but not m/z 165, you may just have benzyl bromide or benzyl alcohol impurities.[2] The presence of both confirms the intact ether linkage in the original sample.

Method B: Electrospray Ionization (ESI) – The Molecular Integrity

Best For: Purity assays (LC-MS), molecular weight confirmation, and quantifying the intact molecule. Mechanism: Soft ionization preserves the covalent structure.[2]

Negative Mode [M-H]⁻ (Recommended)

Carboxylic acids ionize effortlessly in negative mode.[2]

  • Observed Peak: m/z 255.1

  • Advantage: Minimal background noise compared to positive mode.[2]

  • Risk: High cone voltage can induce "in-source fragmentation," artificially stripping the benzyl group and mimicking the impurity 5-formylsalicylic acid (m/z 165). Keep cone voltage < 20V.

Positive Mode [M+Na]⁺[3]
  • Observed Peak: m/z 279.1 (Sodium adduct).[2]

  • Note: The protonated ion [M+H]⁺ (257) is often unstable due to the electron-withdrawing nature of the carboxyl and formyl groups, making the sodium adduct the primary species in positive mode.

Part 3: Visualization of Fragmentation Pathways[3]

The following diagram illustrates the divergent pathways between Hard (EI) and Soft (ESI) ionization, highlighting the critical diagnostic ions.

MassSpecPathways cluster_EI Method A: Electron Ionization (Hard) cluster_ESI Method B: ESI (Soft) Molecule This compound (MW 256.07) EI_Source 70 eV Impact Molecule->EI_Source ESI_Neg Negative Mode (High pH) Molecule->ESI_Neg Tropylium Tropylium Ion (m/z 91) BASE PEAK EI_Source->Tropylium Benzyl Cleavage (Dominant) CoreFrag Core Radical (m/z 165) EI_Source->CoreFrag M - 91 COLoss Loss of CO/CHO (Secondary Frags) CoreFrag->COLoss -CO (28) Deprotonated [M-H]⁻ (m/z 255.1) ESI_Neg->Deprotonated -H⁺ (Carboxyl) Adduct [M+Na]⁺ (m/z 279.1) ESI_Neg->Adduct +Na⁺ (Positive Mode)

Figure 1: Divergent fragmentation pathways.[2] EI destroys the molecule to prove the benzyl structure (Red), while ESI preserves the molecular ion for quantification (Green).

Part 4: Experimental Protocols

Protocol 1: LC-MS (ESI) for Purity Analysis

Use this protocol to quantify the product and detect de-benzylated impurities.

  • Solvent System: Methanol/Water (80:[2]20) with 0.1% Formic Acid (for Positive Mode) or 5mM Ammonium Acetate (for Negative Mode).[2]

    • Note: Ammonium acetate is preferred to buffer the pH and ensure stable ionization of the carboxylic acid in negative mode.

  • Sample Prep: Dilute to 10 µg/mL in Methanol.

  • Source Parameters (Standard):

    • Capillary Voltage: 2.5 kV (Neg) / 3.5 kV (Pos).[2]

    • Cone Voltage: 15 V (Critical: High voltage causes in-source fragmentation).[2]

    • Desolvation Temp: 350°C.[2]

  • Interpretation:

    • Look for m/z 255 (Neg) .[2]

    • If m/z 165 (Neg) is present, it indicates the impurity 5-formylsalicylic acid (the de-benzylated starting material or degradation product).

Protocol 2: GC-MS (EI) for Structural Verification

Use this protocol if the LC-MS spectrum is ambiguous or to confirm the benzyl ether.

  • Derivatization (Optional but Recommended): The carboxylic acid group can cause tailing in GC.[2]

    • Reagent: TMS-diazomethane or BSTFA.[2]

    • Target: Methyl ester (MW 270) or TMS ester (MW 328).[2]

    • Note: Even without derivatization, the benzyl ether cleavage (m/z 91) will be visible, though the peak shape may be poor.

  • Inlet Temp: 250°C.

  • Scan Range: 40–300 amu.

  • Interpretation:

    • Confirm Base Peak at m/z 91 .[2]

    • Confirm absence of m/z 105 (Benzoyl cation) to rule out benzoyl ester isomers.[2]

Part 5: Summary of Diagnostic Ions

m/z ValueIon IdentityIonization ModeInterpretation
91 Tropylium (

)
EIConfirmed: Benzyl group is present.[2][5]
165 Core FragmentEIConfirmed: Benzyl group was attached to salicylate core.[2]
255 [M-H]⁻ESI (-)Confirmed: Intact parent molecule (Acidic).[2]
256

EIWeak/Absent: Parent molecule (often invisible in EI).[2]
279 [M+Na]⁺ESI (+)Confirmed: Intact parent molecule (Sodium adduct).[2]

References

  • Compound Data: National Center for Biotechnology Information.[2] (2024).[2] PubChem Compound Summary for CID 11235284, this compound. Retrieved from [Link][3]

  • EI Fragmentation Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for Tropylium m/z 91 mechanism).

  • ESI Mechanism: Ho, C. S., et al. (2003).[2] Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clin Biochem Rev, 24(1), 3–12.[2] Retrieved from [Link]

  • Voxelotor Synthesis Context: Metcalf, B., et al. (2017).[2] Discovery of GBT440 (Voxelotor), a Potent Hemoglobin S Polymerization Inhibitor.[2] ACS Medicinal Chemistry Letters, 8(3), 321–326.[2] (Contextualizes the use of formylbenzoic acid intermediates). Retrieved from [Link][3]

Sources

Comparative HPLC Method Development Guide: Purity Assessment of 2-(Benzyloxy)-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 2-(Benzyloxy)-5-formylbenzoic acid (CAS: 169209-25-0) Application: Critical intermediate in the synthesis of hemoglobin modulators (e.g., Voxelotor) and other bioactive salicylaldehyde derivatives. The Challenge: This molecule possesses three distinct reactive functionalities—a carboxylic acid, an aldehyde, and a benzyl ether. This creates a "perfect storm" for stability issues, specifically oxidation (aldehyde


 acid) and hydrolysis  (benzyl ether 

phenol). Standard isocratic C18 methods often fail to resolve the oxidative impurity (2-(benzyloxy)-5-carboxybenzoic acid) due to structural similarity.

This guide compares a Generic Isocratic C18 Method against an Optimized Gradient Phenyl-Hexyl Method , demonstrating why the latter is the superior choice for stability-indicating purity assessment.

Chemical Context & Impurity Profiling

To design a robust method, we must first map the degradation pathways. The structural integrity of this compound hinges on preventing the oxidation of the formyl group and the cleavage of the benzyl ether.

DOT Diagram: Degradation Pathways

DegradationPathways Parent This compound (Target Analyte) Impurity_A Impurity A: 2-(Benzyloxy)-5-carboxybenzoic acid (Oxidation Product) Parent->Impurity_A Oxidation (Air/Light) Impurity_B Impurity B: 5-Formylsalicylic acid (Hydrolysis Product) Parent->Impurity_B Acid Hydrolysis Impurity_C Impurity C: Benzyl Alcohol (Cleavage Byproduct) Parent->Impurity_C Acid Hydrolysis

Figure 1: Primary degradation pathways affecting chromatographic resolution.

Comparative Analysis: Generic vs. Optimized

We evaluated two methodologies. The "Generic" method represents a standard starting point in many labs, while the "Optimized" method utilizes


-

interactions for enhanced selectivity.
Method A: Generic Isocratic C18 (The Baseline)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: 50:50 Acetonitrile : 0.1% H3PO4.

  • Flow Rate: 1.0 mL/min.

  • Outcome:

    • Pros: Simple, fast setup.[1]

    • Cons: Poor resolution (

      
      ) between the Parent and Impurity A (Oxidation product). Both are highly retained hydrophobic acids, and the C18 phase struggles to differentiate the slight polarity shift caused by the aldehyde-to-acid conversion.
      
Method B: Optimized Gradient Phenyl-Hexyl (The Solution)
  • Column: Phenyl-Hexyl (e.g., Agilent Zorbax SB-Phenyl or Phenomenex Luna Phenyl-Hexyl), 3.5 µm, 150 x 4.6 mm.

  • Mechanism: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking interactions with the aromatic rings. The electron-withdrawing nature of the carboxylic acid (Impurity A) vs. the aldehyde (Parent) alters the electron density of the benzene ring, leading to significantly different retention times on a phenyl phase compared to a C18 phase.
  • Outcome:

    • Pros: Baseline resolution (

      
      ) of all impurities.
      
    • Cons: Longer run time (gradient re-equilibration).

Quantitative Performance Comparison
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Verdict
Resolution (Parent vs. Impurity A) 1.2 (Co-elution risk)3.8 (Baseline separation) Method B is critical for stability testing.
Tailing Factor (Parent) 1.8 (Significant tailing)1.1 (Symmetric) Method B reduces secondary silanol interactions.
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL Method B offers higher sensitivity due to sharper peaks.
Run Time 8 minutes18 minutesMethod A is faster, but at the cost of accuracy.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. Follow the System Suitability Test (SST) criteria strictly.

Reagents & Equipment[1][2][3]
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC Grade Water. (TFA suppresses ionization of the carboxylic acid, sharpening peaks).

  • Solvent B: 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Detector: DAD/UV at 254 nm (primary) and 280 nm (secondary).

Instrument Settings
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Solvent A (0.1% TFA)% Solvent B (ACN)Phase
0.08020Equilibration
2.08020Isocratic Hold
12.02080Linear Gradient
14.02080Wash
14.18020Return to Initial
18.08020Re-equilibration
Step-by-Step Workflow
1. Standard Preparation
  • Stock Solution: Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, and make up to volume with Water. (Conc: 1 mg/mL).

  • Working Standard: Dilute 1 mL of Stock into a 10 mL flask with Diluent. (Conc: 100 µg/mL).[1]

2. System Suitability Solution (SST)
  • Crucial Step: To validate resolution, you must generate the impurities in situ if standards are unavailable.

  • Take 1 mL of Stock Solution and add 10 µL of 30% Hydrogen Peroxide. Heat at 60°C for 30 minutes. This forces the formation of Impurity A (Oxidation).

  • Mix this "stressed" sample 1:1 with the fresh Working Standard. This mixture must show two distinct peaks.

3. Acceptance Criteria (SST)
  • Resolution (Rs): > 2.0 between Parent and Impurity A.

  • % RSD (Retention Time): < 1.0% (n=5 injections).

  • % RSD (Area): < 2.0% (n=5 injections).

DOT Diagram: Method Validation Workflow

ValidationWorkflow Start Start Analysis Prep Prepare SST Solution (Oxidative Stress) Start->Prep Inject Inject SST (n=1) Prep->Inject Check Check Resolution (Rs) Inject->Check Pass Rs > 2.0? Proceed to Calibration Check->Pass Yes Fail Rs < 2.0? Check Mobile Phase pH/Column Check->Fail No Samples Inject Samples Pass->Samples Fail->Prep

Figure 2: Logical workflow for validating system readiness before sample analysis.

Troubleshooting & Scientific Rationale

Why Phenyl-Hexyl?

The this compound molecule contains two aromatic rings. The "generic" C18 column relies primarily on hydrophobic interactions. However, the oxidation of the aldehyde to a carboxylic acid (Impurity A) changes the hydrophobicity only marginally, leading to co-elution. The Phenyl-Hexyl phase introduces


-

interactions. The electron-withdrawing carboxyl group in Impurity A reduces the electron density of its aromatic ring more than the aldehyde group in the parent molecule does. This difference in electron density significantly alters the interaction strength with the phenyl stationary phase, creating the necessary separation window.
pH Control is Critical

The mobile phase uses 0.1% TFA (pH ~2). This is deliberate. The pKa of the benzoic acid moiety is approximately 4. At pH 2, the acid is fully protonated (neutral), maximizing retention on the hydrophobic column. If the pH were neutral (e.g., pH 7), the molecule would be ionized (negative charge) and would elute in the void volume, providing no retention or separation.

References

  • Sigma-Aldrich. 2-Formylbenzoic acid and derivatives product page. (For structural confirmation and related impurity data).

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.[1] (General protocols for benzoic acid separation).

  • SIELC Technologies. Separation of Benzoic acid, 2-formyl- on Newcrom R1 HPLC column. (Reference for separation of aldehyde/acid pairs).

  • Thermo Fisher Scientific. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (Column selection for aromatic acids).

  • Fluorochem. this compound Safety Data Sheet (SDS). (Physical properties and stability data).[1][2][3][4]

Sources

Comparative Guide: 2-(Benzyloxy)-5-formylbenzoic acid vs. 2-Chloro-5-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an objective, data-driven comparison of 2-(Benzyloxy)-5-formylbenzoic acid and 2-chloro-5-formylbenzoic acid . It is designed for medicinal chemists and process scientists selecting the optimal scaffold for drug discovery campaigns.

Executive Summary: Divergent Scaffolds

While both compounds share a core 5-formylbenzoic acid skeleton (providing an aldehyde for Schiff base formation and a carboxylic acid for solubility or coupling), their C-2 substituents dictate entirely different synthetic strategies.

  • 2-Chloro-5-formylbenzoic acid is a Diversification Scaffold . The chlorine atom is an electron-withdrawing group (EWG) that activates the aldehyde and serves as a handle for cross-coupling (Suzuki/Buchwald) or nucleophilic aromatic substitution (

    
    ).
    
  • This compound is a Protected Pharmacophore . The benzyloxy group acts as an electron-donating group (EDG) that deactivates the aldehyde. It is primarily used to mask a phenol (2-hydroxy) required for hydrogen bonding in the final drug target (e.g., salicylate synthase inhibitors).

Electronic & Steric Profiling[1]

The reactivity differences are governed by the electronic influence of the C-2 substituent on the para-positioned aldehyde (C-5) and the steric environment of the ortho-positioned carboxylic acid (C-1).

Electronic Effects (Hammett Correlation)

The reactivity of the aldehyde (C-5) toward nucleophiles (e.g., amines) correlates with the Hammett substituent constant (


) of the group at C-2.
Feature2-Chloro Derivative 2-(Benzyloxy) Derivative Impact on Reactivity
C-2 Substituent Chlorine (-Cl)Benzyloxy (-OCH₂Ph)
Electronic Nature Inductive EWG (-I > +R)Resonance EDG (+R > -I)
Hammett

+0.23 (Electron Withdrawing)-0.27 (Electron Donating)Key Differentiator
Aldehyde Electrophilicity High . The EWG pulls density, making the carbonyl carbon more positive.[1]Low . The EDG pushes density into the ring, stabilizing the carbonyl.Chloro reacts 2-5x faster in condensations.
Steric Effects (Ortho-Substitution)
  • 2-Chloro: The Chlorine atom (Van der Waals radius ~1.75 Å) is relatively small. It causes minimal steric clash with the adjacent carboxylic acid.

  • 2-(Benzyloxy): The Benzyl ether is bulky and flexible. It creates significant steric hindrance around the C-1 carboxylic acid, often requiring higher temperatures or more active coupling agents (e.g., HATU vs. EDC) for amide bond formation.

Strategic Workflows (Visualized)

The following diagrams illustrate the distinct synthetic pathways dictated by the C-2 substituent.

Workflow A: The "Chloro" Diversification Path

The chlorine atom allows late-stage diversification via metal-catalyzed cross-coupling.

ChloroPath Start 2-Chloro-5-formylbenzoic acid Step1 Reductive Amination (Aldehyde Reaction) Start->Step1 Fast (<2h) Step2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Step1->Step2 Cl Displacement Final Biaryl/Amino-aryl Product (Library Generation) Step2->Final

Figure 1: The chlorine handle enables modular library synthesis.

Workflow B: The "Benzyloxy" Deprotection Path

The benzyloxy group is a placeholder, protecting the phenol until the final step to prevent interference with aldehyde chemistry or to modify solubility.

BenzylPath Start This compound Step1 Reductive Amination (Schiff Base Formation) Start->Step1 Slow (>6h) Requires Heat Step2 Hydrogenolysis (H2, Pd/C) Step1->Step2 Deprotection Final 2-Hydroxy Derivative (Active Pharmacophore) Step2->Final

Figure 2: The benzyloxy group serves as a masked phenol for targets requiring H-bond donors.

Experimental Protocols

Protocol 1: Reductive Amination (Isoindolinone Formation)

This reaction cyclizes the formylbenzoic acid with a primary amine to form an isoindolinone.

Reagents: Primary Amine (1.0 equiv), Solvent (MeOH or EtOH), Reducing Agent (NaBH₄ or STAB).

Step2-Chloro Protocol 2-(Benzyloxy) Protocol
1. Condensation Mix acid + amine in MeOH. Stir at RT for 1-2 hours .Mix acid + amine in MeOH. Reflux (65°C) for 4-12 hours . (EDG effect slows imine formation).
2. Reduction Add NaBH₄ at 0°C. Reaction complete in 30 mins .Add NaBH₄ at RT. Reaction may require 1-2 hours .
3. Workup Acidify to pH 3. Precipitate is usually pure.[2]Acidify to pH 3. Product often requires column chromatography due to incomplete conversion.

Critical Note: Attempting to run the Benzyloxy condensation at room temperature often leads to low yields (<40%) due to the deactivated aldehyde.

Protocol 2: C-2 Divergence
  • For 2-Chloro (Suzuki Coupling):

    • Conditions: Aryl boronic acid (1.2 equiv),

      
       (5 mol%), 
      
      
      
      (2.0 equiv), Dioxane/H2O (4:1), 90°C, 12h.
    • Outcome: Displacement of Cl to form biaryl linkages.

  • For 2-(Benzyloxy) (Deprotection):

    • Conditions:

      
       (1 atm), 10% Pd/C (10 wt%), MeOH, RT, 4h.
      
    • Outcome: Cleavage of benzyl ether to yield the free phenol (2-hydroxy-5-formylbenzoic acid derivative).

Applications & Case Studies

Case Study A: Salicylate Synthase Inhibitors (MbtI)

Compound: this compound.

  • Context: Researchers targeting Mycobacterium tuberculosis required a salicylate mimic. The 2-hydroxy group acts as a transition state mimic for the enzyme.

  • Role: The benzyloxy derivative was used to construct the chromane core. The benzyl group protected the phenol during the aggressive cyclization steps (using

    
    -diethylaniline at 210°C) and was removed in the final step to reveal the active inhibitor [1].
    
Case Study B: Hypolipidemic Sulfamoylbenzoic Acids

Compound: 2-Chloro-5-formylbenzoic acid.[2][3][4]

  • Context: Development of lipid-lowering agents requiring a lipophilic core.

  • Role: The 2-chloro group was retained in the final molecule to increase lipophilicity (logP) and metabolic stability (blocking metabolic oxidation at the ortho position). The aldehyde was converted to a sulfamoyl moiety via chlorosulfonation pathways [2].[5]

References

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 2020.

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US Patent 3879402A.

  • A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid. BenchChem Technical Guides, 2025.

  • Hammett Equation and Substituent Constants. Chemistry LibreTexts.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-5-formylbenzoic acid
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Reactant of Route 2
2-(Benzyloxy)-5-formylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.